N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-aminobenzamide as the primary starting materials.
Formation of Intermediate: The 2-chloroaniline undergoes a reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-chlorophenyl)-methylsulfonamide.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and methylsulfonyl groups may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-aminobenzamide: Lacks the methylsulfonyl group.
N-(2-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide: Has a methyl group instead of a chlorine atom.
N-(2-chlorophenyl)-2-[ethyl(ethylsulfonyl)amino]benzamide: Contains ethyl groups instead of methyl groups.
Uniqueness
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRJPJWTCILJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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